2-(3,3-Dimethoxycyclobutyl)acetonitrile
Overview
Description
2-(3,3-Dimethoxycyclobutyl)acetonitrile is a chemical compound with the CAS Number: 2007916-55-2 . It has a molecular weight of 155.2 and its IUPAC name is this compound . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-10-8(11-2)5-7(6-8)3-4-9/h7H,3,5-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 155.2 . The InChI key for this compound is OXJMRJFFIVPXPB-UHFFFAOYSA-N .Scientific Research Applications
Analytical Method Development
A study by Deepa, Reddy, and Satyanarayana (2017) highlights the use of acetonitrile in the development of an analytical method for separating and quantifying impurities in pharmaceutical formulations. The method employed a chromatographic column with a mobile phase containing acetonitrile, indicating the solvent's role in precise and reliable pharmaceutical analysis (Deepa, Reddy, & Satyanarayana, 2017).
Pharmaceutical Quality Control
Kogawa, Della Torre Pires, and Salgado (2019) reviewed analytical methods for controlling the quality of atorvastatin, a widely used cholesterol-lowering drug. Acetonitrile was the most commonly used organic solvent in these methods, underscoring its importance in ensuring the quality of medicines (Kogawa, Della Torre Pires, & Salgado, 2019).
Antioxidant Activity Analysis
Munteanu and Apetrei (2021) discussed various tests for determining antioxidant activity, where acetonitrile is used in assays to analyze or determine the antioxidant capacity of complex samples. This usage of acetonitrile in evaluating antioxidant properties in different contexts demonstrates its versatility in scientific research (Munteanu & Apetrei, 2021).
Sample Preparation Techniques
Rejczak and Tuzimski (2015) reviewed the QuEChERS (quick, easy, cheap, effective, rugged, and safe) sample preparation method, which uses acetonitrile for liquid-liquid partitioning. This technique is applied in analyzing a broad spectrum of analytes across various samples, illustrating acetonitrile's role in modern analytical methodologies (Rejczak & Tuzimski, 2015).
Properties
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-8(11-2)5-7(6-8)3-4-9/h7H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJMRJFFIVPXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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